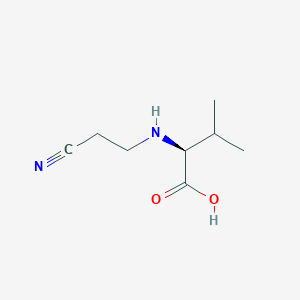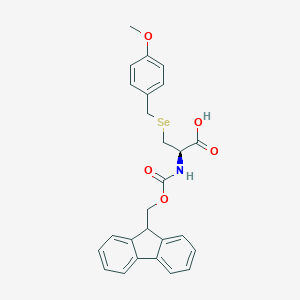
N6-(2-氨基乙基)-3-硝基-2,6-吡啶二胺
描述
The compound "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemistry, which can provide insights into the potential behavior and characteristics of the compound . For instance, the ligand 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine (H2L1) discussed in paper is structurally related to pyridinediamine compounds and exhibits complexation with various metal ions, forming robust helical structures.
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine derivatives with other chemical groups. For example, H2L1 is prepared from the reaction of a diester of pyridine-2,6-dicarboxylic acid and 2-aminomethylpyridine . This suggests that the synthesis of "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" could similarly involve the functionalization of a pyridine derivative with an aminoethyl group and the introduction of a nitro group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of pyridine rings and substituents that influence the overall geometry and potential for hydrogen bonding. For instance, the crystal structure of a nickel complex of H2L1 shows tridentate ligands coordinated by the central pyridine and its flanking deprotonated amido groups . Similarly, the thiourea derivatives discussed in paper exhibit intramolecular hydrogen bonding involving the pyridine nitrogen, which could be relevant to the structure of "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine".
Chemical Reactions Analysis
The reactivity of related compounds includes the formation of complexes with metal ions and the potential for hydrogen bonding. The H2L1 ligand forms mononuclear complexes with metals like copper and nickel and can self-assemble into double helical structures . The presence of an amino group on the pyridine ring, as seen in the thioureas , can lead to additional intermolecular hydrogen bonding. These insights suggest that "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" may also exhibit the ability to coordinate with metals and participate in hydrogen bonding.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" are not directly reported, the properties of structurally similar compounds can provide some clues. The presence of a nitro group, as seen in the 3-nitro-2-pyridinesulfenyl (Npys) group , can confer reactivity towards nucleophiles and resistance to certain acidic conditions. The nitroso compounds in paper show charge-assisted hydrogen bonding, which could imply that "N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine" may have similar electronic properties that affect its intermolecular interactions.
科学研究应用
合成四氢叶酸C6-立体异构体:从氨基酸衍生的手性N1-保护的邻二胺,包括与N6-(2-氨基乙基)-3-硝基-2,6-吡啶二胺相关的结构,已被用于合成四氢叶酸C6-立体异构体,这是合成N5-甲酰-(6S)-四氢叶酸的关键步骤 (Bailey, Chandrasekaran, & Ayling, 1992)。
铁(III)络合物模拟邻苯二酚1,2-二氧化酶:对于与N6-(2-氨基乙基)-3-硝基-2,6-吡啶二胺相关的结构上受阻的四齿单酚酸配体的铁(III)络合物的研究,为邻苯二酚1,2-二氧化酶酶的功能提供了见解 (Velusamy, Mayilmurugan, & Palaniandavar, 2004)。
碳电极的官能化:这种化合物的衍生物已被用于玻璃碳电极的电化学诱导官能化,展示了在电化学传感和生物传感技术中的应用潜力 (Breton & Bélanger, 2008)。
NpysCl的稳定性和合成:对于3-硝基-2-吡啶磺酰氯(NpysCl)的研究,与N6-(2-氨基乙基)-3-硝基-2,6-吡啶二胺密切相关,提供了关于其稳定性和高效合成途径的见解,突显了其在氨基酸化学中的潜在用途 (Pugh, Gera, & Stewart, 2009)。
扩展的遗传字母表:从N6-(2-氨基乙基)-3-硝基-2,6-吡啶二胺衍生物合成的一种C-糖苷,展示了一种非标准氢键模式,被提议作为扩展的遗传字母表的候选,显示了在基因工程中的潜在应用 (Hutter & Benner, 2003)。
安全和危害
未来方向
属性
IUPAC Name |
6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKEBLSRILDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622857 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine | |
CAS RN |
252944-01-7 | |
| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














